Product packaging for 2-(Fluoromethyl)pyridine(Cat. No.:CAS No. 173974-87-3)

2-(Fluoromethyl)pyridine

Cat. No.: B067307
CAS No.: 173974-87-3
M. Wt: 111.12 g/mol
InChI Key: UJJMLGJZQGGQAZ-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)pyridine is a valuable fluorinated building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a fluoromethyl group attached to the pyridine ring, a modification that significantly influences the molecule's electronic properties, metabolic stability, and lipophilicity. Its primary research value lies in its application as a key synthon for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The fluorine atom serves as a bioisostere, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds, often enhancing membrane permeability and resistance to oxidative metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FN B067307 2-(Fluoromethyl)pyridine CAS No. 173974-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJMLGJZQGGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570797
Record name 2-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142062-30-4
Record name 2-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoromethyl Pyridine and Its Derivatives

Direct Fluorination Approaches

Direct fluorination involves the modification of a pyridine (B92270) precursor where the core heterocyclic structure is already intact. These methods focus on introducing a fluorine atom at the methyl group of a picoline derivative or an equivalent precursor.

Electrophilic Fluorination of Pyridine Precursors (e.g., 1,2-Dihydropyridines with Selectfluor®)

A prominent method for synthesizing derivatives of 2-(fluoromethyl)pyridine involves the electrophilic fluorination of 1,2-dihydropyridine precursors using reagents like Selectfluor® (F-TEDA-BF₄). mdpi.comsigmaaldrich.com This approach is particularly effective for creating substituted 2-(fluoromethyl)pyridines, such as methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates. mdpi.comnih.gov

The reaction proceeds in a stepwise manner. Initially, Selectfluor® is believed to react with the double bond of the 1,2-dihydropyridine to form an intermediate ammonium (B1175870) salt. mdpi.com This unstable intermediate then undergoes decomposition under mild conditions to yield a 3-fluoro-3,6-dihydropyridine. mdpi.com These fluorinated dihydropyridines can then be readily converted to the corresponding aromatic pyridine system by the elimination of hydrogen fluoride (B91410). nih.govnih.gov Optimal conditions for the initial fluorination step have been identified as using acetonitrile (B52724) as the solvent at 0°C under an argon atmosphere, where a solution of Selectfluor® is added slowly to the 1,2-dihydropyridine solution. mdpi.comnih.gov

The subsequent aromatization of the 3-fluoro-3,6-dihydropyridine intermediates can occur under mild conditions. For instance, storing the intermediates in a deuterochloroform solution at room temperature for 2 to 4 days has been shown to induce the elimination of hydrogen fluoride, leading to the formation of the desired substituted pyridines in good yields. nih.gov

Table 1: Synthesis of Substituted Pyridines via Electrophilic Fluorination This table summarizes the yields for the two-step conversion of 3-fluoro-3,6-dihydropyridines to the final pyridine products.

Precursor (3-Fluoro-3,6-dihydropyridine) Product (Pyridine Derivative) Yield (%)
Compound 2a Compound 3a 85
Compound 2b Compound 3b 91
Compound 2c Compound 3c 88
Compound 2d Compound 3d 72
Compound 2e Compound 3e 81

Data sourced from Molecules (2020). nih.gov

Nucleophilic Fluorination Routes (e.g., Finkelstein-type Reactions)

Nucleophilic fluorination offers a classic and reliable pathway to the C-F bond. The Finkelstein reaction, a prime example of an Sₙ2 reaction, facilitates the exchange of one halogen for another. wikipedia.org This methodology can be effectively applied to synthesize this compound by treating a suitable precursor, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, with a source of nucleophilic fluoride. wikipedia.org

The reaction is typically carried out using an alkali metal fluoride salt, like potassium fluoride, in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide. wikipedia.org The success of the Finkelstein reaction often relies on Le Châtelier's principle; the reaction is driven to completion by exploiting the differential solubility of the halide salts. For example, when converting an alkyl chloride to an alkyl iodide using sodium iodide in acetone, the newly formed sodium chloride precipitates from the solution, thus pushing the equilibrium towards the products. wikipedia.org A similar principle applies when using fluoride salts to displace other halides. organic-chemistry.org This method is particularly effective for primary halides, making it well-suited for precursors like 2-(chloromethyl)pyridine. wikipedia.org

Regioselective C(sp³)–H Bond Fluorination Strategies

The direct conversion of a C-H bond to a C-F bond represents the most atom-economical approach to fluorination. Recent advances have enabled the direct and regioselective monofluorination of pyridylic C(sp³)–H bonds under transition-metal-free conditions. researchgate.net This strategy allows for the synthesis of this compound directly from 2-methylpyridine (B31789) (α-picoline). researchgate.net

This transformation can be achieved using electrophilic fluorinating agents like Selectfluor®. The reaction is performed under smooth conditions and provides the desired fluorinated azaheterocycles in moderate to good yields. researchgate.net The ability to selectively functionalize the methyl group adjacent to the pyridine nitrogen highlights the utility of this late-stage fluorination technique. Broader research in C-H fluorination has seen the development of various methods, including those catalyzed by transition metals and those proceeding through radical intermediates, which complement traditional approaches. nih.gov

Pyridine Ring Construction Methodologies Utilizing Fluoroalkyl-Containing Building Blocks

An alternative synthetic paradigm involves constructing the pyridine ring itself from acyclic components, where one or more of the building blocks already contains the required fluoroalkyl moiety. This "bottom-up" approach allows for the strategic placement of the fluoromethyl group during the ring-forming process.

Cyclization Reactions Involving Fluoroalkylated Moieties (e.g., Ketoxime Acetates)

The construction of substituted pyridines via the cyclization of acyclic precursors is a powerful and flexible strategy. One notable method involves the iron-catalyzed cyclization of ketoxime acetates with aldehydes to produce 2,4,6-trisubstituted symmetrical pyridines. lookchem.com Other protocols use rhodium or copper catalysts for the condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org

To generate this compound derivatives, this strategy can be adapted by employing a fluoroalkylated building block. For instance, a ketoxime acetate (B1210297) bearing a fluorinated group could be used as a key precursor. The cyclization reaction, often mediated by a transition metal catalyst, would then assemble the pyridine ring with the fluorinated substituent pre-installed. lookchem.comorgsyn.org This modular approach offers significant advantages, as it leverages readily available starting materials and demonstrates broad functional group compatibility and high regioselectivity. orgsyn.org

Table 2: Catalyst and Solvent Effects on Pyridine Synthesis from Ketoxime Acetates This table illustrates the impact of different iron catalysts and solvents on the yield of a model cyclization reaction.

Entry Catalyst Solvent Temperature (°C) Yield (%)
1 FeCl₂ DCE 120 trace
2 Fe(OAc)₂ DCE 120 trace
3 FeCl₃ DCE 120 37
4 Fe(acac)₃ DCE 120 28
5 FeSO₄ DCE 120 0

Data sourced from Green Chemistry (2017). lookchem.com DCE = 1,2-dichloroethane.

Tandem and Multicomponent Reaction Strategies for Fluoroalkylpyridine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer exceptional efficiency and atom economy. researchgate.netresearchgate.net These reactions are particularly effective for synthesizing complex heterocyclic compounds. researchgate.net A switchable, solvent-free [3 + 2 + 1] annulation strategy has been developed for the construction of 4-fluoroalkyl-pyrimidines, starting from enamines, fluoroalkylated synthons (like trifluoroacetaldehyde (B10831) hydrate), and amidines. researchgate.netdntb.gov.ua

This logic can be extended to the synthesis of this compound. By carefully selecting a set of three or more components that contain the necessary atoms for the pyridine ring and the fluoromethyl group, a tandem or multicomponent reaction can be designed to assemble the target molecule in a single pot. researchgate.netrsc.org Such strategies are highly desirable as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity, aligning with the principles of green chemistry. researchgate.netlookchem.com

Functional Group Transformations and Halogen Exchange

A primary and industrially significant route to fluoromethylpyridines involves the transformation of more readily available chlorinated precursors. This approach leverages the halogen exchange (halex) reaction, where chlorine atoms on a methyl substituent are replaced by fluorine.

Conversion of Chloromethyl/Trichloromethyl Precursors to Fluoromethyl Analogs

The conversion of chloromethyl and, more commonly, trichloromethylpyridines to their fluorinated counterparts is a cornerstone of fluoromethylpyridine synthesis. This transformation is typically achieved by treating the chlorinated starting material with a fluorinating agent, often under high temperatures and pressures. Hydrogen fluoride (HF) is a common and powerful fluorinating agent for this purpose. google.comnih.gov

The process often begins with a chloromethylpyridine, such as 2-chloro-5-(chloromethyl)pyridine, which is first exhaustively chlorinated under liquid-phase conditions to yield a trichloromethyl intermediate, like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (DCTC). jst.go.jp This intermediate is then subjected to fluorination. The reaction can be carried out in either the liquid or vapor phase. google.comjst.go.jp In vapor-phase fluorination, the trichloromethyl compound is reacted with HF at high temperatures, sometimes exceeding 300°C. nih.govjst.go.jp

To facilitate the exchange, catalysts are often employed. Metal halides, such as iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃), are frequently used. nih.gov Antimony-based catalysts, like antimony trifluoride-dichloride, have also been reported for these transformations. google.com For instance, the fluorination of 2-chloro-6-(trichloromethyl)pyridine can be performed in the liquid phase with hydrogen fluoride to produce 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) with high yield and purity. google.com

A simultaneous chlorination and fluorination process in the vapor phase over a transition metal-based catalyst represents a more direct approach. This method can convert a starting material like 3-picoline directly to products such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) in a single step, which is advantageous for industrial-scale production. nih.govjst.go.jp

Below is a table summarizing typical reaction conditions for the conversion of trichloromethylpyridine precursors.

Starting MaterialFluorinating AgentCatalystPhaseTemperature (°C)ProductReference
2,3-dichloro-5-(trichloromethyl)pyridineHF-Vapor>3002,3-dichloro-5-(trifluoromethyl)pyridine nih.govjst.go.jp
2-chloro-6-(trichloromethyl)pyridineHF-Liquid90-2502-fluoro-6-(trifluoromethyl)pyridine google.com
3-picoline (via in-situ chlorination)HF / Cl₂Iron fluorideVapor>3002-chloro-5-(trifluoromethyl)pyridine nih.gov
2,4-dichloro-6-(trichloromethyl)pyridineAntimony trifluoridedichloride---2,4-dichloro-6-(trifluoromethyl)pyridine google.com

Transition Metal-Catalyzed Synthetic Routes to Fluoromethylpyridines

Transition metal catalysis offers powerful and versatile methods for constructing complex molecules, including fluoromethylated pyridines. Palladium and copper catalysts, in particular, enable a range of cross-coupling and annulation reactions that are crucial for building these heterocyclic systems.

Palladium-Catalyzed Amination and Cross-Coupling Reactions (for building related fluoromethylpyridine structures)

Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, providing pathways to complex aryl and heteroaryl structures. While direct synthesis of the this compound core via these methods is less common, they are frequently used to build more complex structures from simpler fluoromethylpyridine synthons. For example, Suzuki-Miyaura coupling can be used to attach aryl or other groups to a pre-formed fluoromethylpyridine ring.

More fundamentally, palladium catalysis is key to the synthesis of aryl fluorides from precursors like arylboronic acids, which can be seen as a related transformation for building fluorinated aromatic systems. jst.go.jp Recent advancements have also focused on the direct C-H fluorination of aromatic rings, a process that could offer more direct access to fluorinated derivatives. rsc.org These palladium-catalyzed methods often operate under mild conditions and show broad functional group tolerance, making them highly valuable in medicinal and agrochemical research. rsc.org

Copper-Catalyzed Annulation Approaches for Fluoromethylated Pyridine Systems

Copper catalysis provides effective pathways for constructing heterocyclic rings through annulation, which involves the formation of a ring onto an existing molecular fragment. These methods are valuable for building the core structure of fluoromethylated pyridines and related systems.

One notable example is the copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. organic-chemistry.orgnih.gov Although this yields a quinoline, the strategy of using a copper catalyst (e.g., CuI) to facilitate the ring-forming cascade is directly relevant to the synthesis of N-heterocycles. organic-chemistry.org Similarly, copper(II) acetate has been used to promote an oxidative [3+2] annulation of nitroalkenes with pyridinium (B92312) ylides to access functionalized indolizines, another related heterocyclic system. rsc.org Another relevant approach is the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, demonstrating the utility of copper in constructing fused pyridine ring systems. organic-chemistry.org These examples highlight the potential of copper-catalyzed annulation strategies to construct the pyridine ring with a fluoromethyl group already incorporated in one of the building blocks.

Emerging and Novel Synthetic Strategies for Accessing this compound Architectures

The field of synthetic chemistry is continuously evolving, with new methods emerging that offer greater efficiency, selectivity, and milder reaction conditions. Several novel strategies for accessing this compound architectures have recently been developed.

One innovative approach involves the electrophilic fluorination of 1,2-dihydropyridine precursors using reagents like Selectfluor®. This method first creates fluorinated 3,6-dihydropyridines, which can then be readily converted to the corresponding 2-(fluoromethyl)pyridines through the elimination of hydrogen fluoride. nih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route. The Kröhnke reaction, a multicomponent strategy for pyridine synthesis, has been adapted to produce 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate. researchgate.netacs.org

Reactivity and Mechanistic Principles of 2 Fluoromethyl Pyridine

Reactivity of the 2-(Fluoromethyl) Moiety

The fluoromethyl group is not merely a passive substituent; its own reactivity is a key feature of the molecule's chemistry. This includes its influence on the adjacent aromatic ring and its susceptibility to elimination reactions.

The substitution of a hydrogen atom with fluorine in the methyl group at the 2-position significantly alters the electronic landscape of the pyridine (B92270) ring. Fluorine's high electronegativity creates a strong inductive electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack. This electronic pull is modulated by the intervening methylene (B1212753) group, making the effect less pronounced than that of a trifluoromethyl group.

Natural bond orbital (NBO) analysis of fluorinated pyridines reveals significant intramolecular charge delocalization, which affects the bond strengths within the ring. The electron-withdrawing nature of substituents on the pyridine ring can be correlated with the electrochemical behavior of metal complexes, where a more electron-deficient ring makes the metal center easier to reduce. While specific data for the 2-(fluoromethyl) group is not detailed, the general principle holds that electron-withdrawing groups decrease the electron density on the ring.

Sterically, the fluoromethyl group is larger than a methyl group, which can influence the accessibility of reagents to the nitrogen atom and the adjacent C-3 position of the pyridine ring. This steric hindrance can affect reaction rates and the regioselectivity of certain transformations.

Table 1: Comparison of Electronic Effects of Substituents on Pyridine Rings

Substituent Electronic Effect Impact on Ring Reactivity
-CH₃ Electron-donating (weak) Activates towards electrophilic substitution
-CH₂F Inductively electron-withdrawing Deactivates towards electrophilic substitution, Activates towards nucleophilic substitution
-CF₃ Strongly electron-withdrawing Strongly deactivates towards electrophilic substitution, Strongly activates towards nucleophilic substitution

A key reaction pathway for precursors of 2-(fluoromethyl)pyridine and related structures is the elimination of hydrogen fluoride (B91410) (HF) to achieve an aromatic system. For instance, fluorinated 3,6-dihydropyridines, which can be synthesized via electrophilic fluorination of 1,2-dihydropyridines, readily undergo elimination of HF to form the corresponding substituted pyridines.

This elimination process can occur under mild conditions. For example, storing 3-fluoro-3,6-dihydropyridines in a deuterochloroform solution at room temperature for a period of 2 to 4 days results in the formation of the aromatized pyridine product in high yields (72-91%). The reaction is essentially a dehydrofluorination, which is a common route to introduce unsaturation and achieve aromaticity in fluorinated cyclic systems. The stability of the resulting aromatic pyridine ring is the primary thermodynamic driving force for this reaction.

This pathway is particularly relevant in syntheses where fluorination is introduced at an early stage to a non-aromatic precursor. The subsequent elimination of HF serves as a final, often spontaneous, step to generate the desired aromatic fluoromethylpyridine derivative.

Pyridine Ring Reactivity and Substituent Effects in this compound Systems

The presence of the 2-(fluoromethyl) group modifies the inherent reactivity of the pyridine ring, influencing established synthetic strategies such as metalation and nucleophilic substitution.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including pyridine. The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. For 2-substituted pyridines, lithiation typically occurs at the 3-position.

While the fluoromethyl group itself is not a classical strong DMG, the pyridine nitrogen is a powerful directing group. However, the reaction of pyridines with strong bases like alkyllithiums can be complicated by competitive nucleophilic addition to the C=N bond. To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures.

The electronic-withdrawing nature of the fluoromethyl group would make the pyridine ring protons more acidic, potentially facilitating deprotonation. The most likely site for metalation in this compound, directed by the ring nitrogen, would be the C-3 position. The resulting lithiated intermediate can then be trapped with various electrophiles to install a wide range of functional groups with high regioselectivity.

Table 2: Regioselectivity in Directed Metalation of Substituted Pyridines

Pyridine Substituent (DMG) Position of Lithiation Typical Base Reference
2-(Pivaloylamino) 3-position n-BuLi
2-Methoxy 3-position n-BuLi
3-Cyano 4-position TMP₃CdLi
4-(Trifluoromethyl) 3-position LDA

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, particularly those bearing a halogen substituent. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen atom acts as a strong electron-withdrawing group, stabilizing this intermediate, especially when the leaving group is at the 2- or 4-position.

Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic rings. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to be conducted under milder conditions, which improves compatibility with sensitive functional groups.

Mechanistic Pathways in Transformations Involving this compound

The transformations involving this compound and its derivatives are governed by well-established mechanistic principles.

Hydrogen Fluoride Elimination: The aromatization of dihydropyridine (B1217469) precursors proceeds through an E1cB-like or E2 elimination mechanism. A base (which can be as weak as the solvent) removes a proton from the carbon adjacent to the fluorinated carbon, leading to the formation of a double bond and the expulsion of the fluoride ion. The formation of the highly stable aromatic pyridine ring provides a strong thermodynamic driving force for this process.

Directed ortho-Metalation (DoM): The mechanism of DoM involves a Complex-Induced Proximity Effect (CIPE). The lithium base first coordinates to the Lewis-basic nitrogen of the pyridine ring. This pre-coordination brings the base into close proximity with the C-3 proton, facilitating its abstraction over other protons in the molecule. This leads to the regioselective formation of a 3-lithiopyridine intermediate, which then reacts with an added electrophile.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism on a related fluoropyridine (e.g., 2-fluoro-5-(fluoromethyl)pyridine) would proceed in two steps. First, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the electron-withdrawing fluoromethyl group. In the second, typically rapid step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored to yield the substituted product.

Exploration of Radical-Mediated Processes in Fluoromethylpyridine Synthesis and Derivatization

The synthesis and functionalization of fluoromethylpyridines can be effectively achieved through radical-mediated processes, which offer distinct advantages in terms of functional group tolerance and the ability to forge challenging carbon-carbon bonds. nih.gov These methods often circumvent the limitations of traditional two-electron pathways, which can be complicated by the Lewis basic nature of the pyridine ring. nih.gov

One prominent strategy involves the direct fluoromethylation of C(sp2) centers using fluoromethyl radicals (•CH2F). nih.gov A notable method generates these radicals from commercially available fluoroiodomethane (B1339756) through a halogen atom transfer mechanism. This process can be initiated by visible light in conjunction with tris(trimethylsilyl)silane, which acts as both a hydrogen and halogen atom transfer agent, facilitating a radical chain process for the formation of C(sp3)–CH2F bonds. nih.gov This approach is utilized in multicomponent reactions, for instance, combining amines, aldehydes, and fluoroiodomethane to produce complex α-fluoromethylated tertiary amines. nih.gov The fluoromethyl radical can also participate in addition reactions and cascade cyclizations at unfunctionalized carbon centers. nih.gov

Another significant radical-based approach is the Minisci reaction, which involves the interception of alkyl radicals by protonated heteroarenes like pyridine. nih.gov Upon the formation of the new C-C bond, the intermediate undergoes oxidative rearomatization to yield the alkylated pyridine product. This classic method has been expanded to include a wide variety of radical precursors. nih.gov Modern variations employ photoredox catalysis to generate pyridyl radicals from stable and abundant starting materials such as halopyridines. These photochemically generated radicals can then readily engage with a diverse range of alkenes to introduce alkyl substituents onto the pyridine core in a highly chemoselective manner. nih.gov The reactivity of the pyridyl radical can be modulated by the reaction medium; for example, protonation of the radical can render it more electrophilic in its reactions with alkenes. nih.gov

Table 1: Comparison of Radical-Mediated Methods for Fluoromethylpyridine Synthesis and Derivatization

Ionic Mechanisms in Fluorination and Subsequent Transformations

Ionic mechanisms provide a powerful pathway for the introduction of fluorine onto the pyridine ring and for the subsequent functionalization of the resulting fluorinated intermediate. A key strategy involves a two-step sequence: the direct C–H fluorination of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. acs.org This approach is particularly effective for late-stage functionalization, allowing for the introduction of diverse functionalities at the position alpha to the ring nitrogen. acs.org

The initial fluorination can be challenging due to several factors. The metal-fluorine bond is often highly polarized towards the electronegative fluorine atom, which strengthens the bond and increases the energy barrier for bond formation. nih.gov Furthermore, the high solvation energy of the fluoride ion in aqueous media lowers its nucleophilicity. nih.gov Despite these challenges, reagents have been developed for the direct fluorination of pyridine C–H bonds. For example, certain 3-substituted pyridines undergo fluorination with high selectivity at the 2-position. acs.org

Once the 2-fluoropyridine derivative is formed, the fluoride acts as an excellent leaving group in SNAr reactions. acs.org This allows for the installation of a wide array of substituents by reacting the 2-fluoropyridine with various nucleophiles under mild conditions. acs.org Functional groups can be introduced through nitrogen, oxygen, sulfur, or carbon nucleophiles, demonstrating the versatility of this method. acs.org While SNAr reactions are common for electron-deficient fluoroarenes, their application to fluoropyridines has expanded the toolkit for pyridine derivatization. acs.org The reaction conditions can be tuned to achieve selectivity; for instance, in a fluoropyridine methyl ester, changing the solvent from THF to methanol (B129727) allows for the selective amidation of the ester without displacement of the fluoride. acs.org

Table 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridines

Cascade Reaction Mechanisms for Pyridine Ring Formation

Cascade, or domino, reactions provide an efficient means of constructing the pyridine ring, including those bearing fluorinated substituents, in a single synthetic operation. These processes involve a series of intramolecular and/or intermolecular reactions where the product of one step becomes the substrate for the next, avoiding the need for isolation of intermediates.

One such strategy for the synthesis of poly-substituted fluorine-containing pyridines is based on the C–F bond cleavage of an anionically activated fluoroalkyl group. rsc.org This domino process proceeds under noble-metal-catalyst-free conditions, offering a valuable method for synthesizing complex azaheterocycles. rsc.org

A fundamental principle in pyridine ring biosynthesis that can be mimicked in synthetic cascades is the cyclization of a 1,5-dione moiety with an amine source. nih.gov In this non-enzymatic condensation and cyclization, a key intermediate possessing a 1,5-dione acts as an amine acceptor. nih.gov This leads to the formation of the pyridine ring. This general strategy highlights how precursors with appropriately spaced carbonyl groups can be employed in cascade reactions to construct the heterocyclic core. nih.gov Computational analyses of other cascade reactions, such as those mediated by pyridine-boryl radicals, have shown that complex scaffolds can be generated through a sequence of steps including radical coupling, migration, and cyclization to form new ring systems. rsc.org These intricate pathways demonstrate the power of cascade mechanisms to rapidly build molecular complexity from simpler starting materials.

Table 3: Mentioned Chemical Compounds

Advanced Spectroscopic and Structural Characterization of 2 Fluoromethyl Pyridine Systems

High-Resolution Rotational Spectroscopy for Gas-Phase Structure Elucidation and Rotational Constants

High-resolution microwave spectroscopy provides the most precise method for determining the geometric structure of molecules in the gas phase. A study of 2-(Fluoromethyl)pyridine in the 26.0–39.0 GHz spectral region revealed the presence of a single, stable conformer. nih.gov

The experimental data unequivocally demonstrated that the preferred conformation features the fluoromethyl group oriented in a specific manner relative to the pyridine (B92270) ring. In this stable form, the Cα-F bond is coplanar with the aromatic ring and adopts an anti position relative to the N-C2 bond (or syn to the C2-C3 bond). nih.gov This geometric arrangement is illustrated in Figure 1.

Figure 1. The experimentally determined stable conformer of this compound.

There was no spectroscopic evidence for the existence of other rotameric forms of the molecule under the experimental conditions (approximately -10°C), indicating a significant energy difference between the stable conformer and any other potential rotational isomers. nih.gov

These experimental findings are strongly supported by ab initio calculations conducted at the MP2/6-31G** level. The calculations predict that the observed anti conformer is the only stable minimum on the potential energy surface. The transition state for the rotation of the CH₂F group is predicted to be 180° from this stable conformation, with a calculated energy barrier of 20.2 kJ mol⁻¹. The conformational preference is attributed to a stereoelectronic effect involving specific orbital overlaps. nih.gov While the precise rotational constants (A, B, and C) were determined from the spectrum to assign this structure, they are not explicitly detailed in the referenced abstract.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular framework.

The NMR spectra of this compound are characterized by distinct signals for the pyridine ring and the fluoromethyl substituent, with key correlations established through spin-spin coupling.

¹H NMR: The proton spectrum is expected to show four signals corresponding to the aromatic protons of the pyridine ring and one signal for the methylene (B1212753) (-CH₂) protons. The methylene protons' signal would appear as a doublet due to coupling with the adjacent fluorine atom (a geminal coupling, ²JHF). The aromatic protons would exhibit chemical shifts and coupling patterns typical for a 2-substituted pyridine.

¹³C NMR: The carbon spectrum would display six signals: five for the aromatic carbons and one for the methylene carbon. The signal for the methylene carbon is anticipated to be a doublet due to direct, one-bond coupling to the fluorine atom (¹JCF), which is typically large.

¹⁹F NMR: The fluorine spectrum provides unambiguous evidence for the -CH₂F group. It is expected to show a single signal that is split into a triplet by the two equivalent adjacent methylene protons (²JHF).

The table below summarizes the predicted NMR data for this compound based on established principles for similar organofluorine compounds. nih.gov

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹HH-3~7.4-7.6d³JHH ≈ 7-8
H-4~7.7-7.9t³JHH ≈ 7-8
H-5~7.2-7.4t³JHH ≈ 6-7
H-6~8.5-8.7d³JHH ≈ 4-5
-CH₂F~5.5-5.8d²JHF ≈ 45-50
¹³CC-2~158-162d²JCF ≈ 15-25
C-3~122-125s-
C-4~136-138s-
C-5~120-123s-
C-6~148-150s-
-CH₂F~80-85d¹JCF ≈ 160-180
¹⁹F-CH₂F~ -210 to -230t²JFH ≈ 45-50

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent structure.

HH-COSY (Correlation Spectroscopy): A COSY spectrum would reveal the connectivity of the proton network. wikipedia.org Cross-peaks would be observed between adjacent protons on the pyridine ring (H-3/H-4, H-4/H-5, and H-5/H-6), confirming their sequence. A crucial, albeit weaker, cross-peak might be observed between the methylene protons (-CH₂F) and the adjacent H-3 proton, confirming the position of the substituent.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would show correlations between all protons within a single spin system. oxinst.com This would result in cross-peaks connecting all four aromatic protons (H-3, H-4, H-5, and H-6), clearly identifying them as part of the same pyridine ring system.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum of this compound would show positive signals for the three CH carbons of the pyridine ring and a negative signal for the -CH₂F carbon, confirming their identities. The quaternary C-2 carbon would be absent from the DEPT-135 spectrum.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Key expected vibrational modes include:

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Ring stretching vibrations (C=C and C=N) are expected in the 1400–1600 cm⁻¹ region. In-plane and out-of-plane C-H bending modes occur at lower frequencies.

Fluoromethyl Group Vibrations: The most characteristic vibration is the strong C-F stretching mode, expected to appear in the 1000–1100 cm⁻¹ region of the infrared spectrum. The CH₂ group gives rise to symmetric and asymmetric stretching modes (~2850-2960 cm⁻¹) and various bending (scissoring, wagging, twisting) modes at lower wavenumbers.

The following table outlines the predicted principal vibrational frequencies for this compound.

Predicted Frequency Range (cm⁻¹)AssignmentDescription
3050-3100ν(C-H)Aromatic C-H stretching
2930-2960νₐₛ(CH₂)Asymmetric CH₂ stretching
2850-2880νₛ(CH₂)Symmetric CH₂ stretching
1580-1610ν(C=C/C=N)Pyridine ring stretching
1420-1480ν(C=C/C=N)Pyridine ring stretching
~1440δ(CH₂)CH₂ scissoring (bending)
1000-1100ν(C-F)C-F stretching
750-800γ(C-H)Aromatic C-H out-of-plane bending

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

While gas-phase data confirms a specific conformation, X-ray diffraction analysis provides the definitive structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular packing interactions.

As of this writing, a published crystal structure for this compound was not identified in the searched literature. However, analysis of a closely related compound, 2-(chloromethyl)pyridine (B1213738), reveals a monoclinic crystal system with a P2₁/c space group. researchgate.netdoaj.org A similar analysis for this compound would yield its precise solid-state molecular geometry. This would allow for a direct comparison with the gas-phase structure determined by rotational spectroscopy, revealing any conformational changes that occur upon crystallization. Furthermore, it would elucidate any significant intermolecular interactions, such as potential C-H···F or C-H···π hydrogen bonds, which govern the crystal packing arrangement. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₆H₆FN) is 111.12 g/mol .

In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺•) at m/z 111. The fragmentation pattern would likely be dominated by cleavages adjacent to the pyridine ring and the fluoromethyl group. Predicted key fragmentation pathways include:

Loss of a hydrogen radical: A peak at m/z 110 ([M-H]⁺).

Loss of a fluorine radical: A peak at m/z 92 ([M-F]⁺).

Alpha-cleavage with loss of the CH₂F radical: This would lead to a pyridinium (B92312) cation at m/z 78 ([M-CH₂F]⁺).

Loss of HCN (from the pyridine ring): Fragmentation of the ring itself could lead to a peak at m/z 84 ([M-HCN]⁺).

The table below summarizes the expected significant ions in the mass spectrum.

m/zPredicted Fragment IonNotes
111[C₆H₆FN]⁺•Molecular Ion (M⁺•)
110[C₆H₅FN]⁺Loss of H•
92[C₆H₆N]⁺Loss of F•
78[C₅H₄N]⁺Loss of •CH₂F

Computational and Theoretical Investigations into 2 Fluoromethyl Pyridine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-(Fluoromethyl)pyridine. DFT methods, such as B3LYP, and ab initio methods, like Møller-Plesset perturbation theory (MP2), are frequently used to compute molecular structures, vibrational frequencies, and electronic properties of pyridine (B92270) derivatives researchgate.netjocpr.comresearchgate.net.

Geometry optimization calculations are performed to locate the minimum energy structure of a molecule. For this compound, a key structural feature is the orientation of the fluoromethyl group relative to the pyridine ring.

Microwave spectroscopy studies, supported by ab initio calculations at the MP2/6-31G** level, have investigated the conformational preferences of this compound in the gas phase nih.gov. These studies have successfully assigned a single conformer. In this most stable conformation, the Cα-F bond is coplanar with the pyridine ring and oriented anti to the N-C2 bond (or syn to the C2-C3 bond) nih.gov. The calculations predict that this anti conformer is the only stable form of the molecule nih.gov. The stability of this conformation is attributed to stereoelectronic effects and specific orbital overlaps nih.gov.

The transition state for the rotation of the CH₂F group was calculated to be 180° from this stable anti conformation. The energy of this transition state was computed to be significantly higher than that of the stable rotamer, indicating a substantial energy barrier to rotation nih.gov.

Table 1: Calculated Conformational Data for this compound
ParameterFindingMethod
Most Stable ConformerCα-F bond is coplanar with the ring and anti to the N-C2 bondMicrowave Spectroscopy & Ab Initio (MP2/6-31G)
Transition State Energy20.2 kJ mol⁻¹ higher than the anti rotamerAb Initio (MP2/6-31G)

Computational methods are extensively used to predict the vibrational spectra (infrared and Raman) of molecules. These theoretical predictions are crucial for the assignment of vibrational modes observed in experimental spectra. For related substituted pyridines, DFT calculations using functionals like B3LYP and basis sets such as 6-311++G(d,p) have shown excellent agreement with experimental FT-IR and FT-Raman data researchgate.netjocpr.comjocpr.com.

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, which improves the correlation with experimental values . For instance, studies on 2-fluoropyridine (B1216828) and 2-methoxy-3-(trifluoromethyl)pyridine demonstrate a strong correlation between observed and calculated vibrational wavenumbers, allowing for detailed assignments of stretching, bending, and torsional modes researchgate.netjocpr.com. This same methodology is applicable to this compound for a precise interpretation of its vibrational spectrum.

Table 2: Example Correlation of Vibrational Frequencies for a Substituted Pyridine (2-methoxy-3-(trifluoromethyl)pyridine)
Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP) (cm⁻¹)
C-H Stretch307330863077
C-O-C Asymmetric Stretch127112791280
Ring Planar Deformation610612621

Data derived from a study on 2-methoxy-3-(trifluoromethyl)pyridine to illustrate the methodology jocpr.com.

Electronic structure analyses provide deep insights into the charge distribution, bonding, and reactivity of a molecule.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For pyridine derivatives, the MEP typically shows a region of negative potential (red/yellow) around the electronegative nitrogen atom, indicating its susceptibility to electrophilic attack or its role as a hydrogen bond acceptor jocpr.comresearchgate.net. For this compound, negative potential would be concentrated around the nitrogen and fluorine atoms, while positive potential (blue) would be associated with the hydrogen atoms of the pyridine ring and the fluoromethyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. In related pyridine systems, NBO analysis has been used to understand the stability conferred by interactions between lone pair orbitals and antibonding orbitals, as well as the nature of hydrogen bonds researchgate.net. For this compound, NBO analysis would elucidate the electronic effects of the fluoromethyl substituent on the pyridine ring.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful method for elucidating reaction pathways, identifying intermediates, and characterizing the structures and energies of transition states. While detailed mechanistic studies specifically for this compound are not widely published, the principles are well-established from studies on related compounds.

As mentioned previously, the transition state for the internal rotation of the fluoromethyl group has been computationally characterized, providing the energy barrier for this conformational change nih.gov. Beyond conformational changes, these methods can be applied to chemical reactions. For example, in the synthesis of trifluoromethylpyridines via methods like the Kröhnke reaction, DFT calculations could be used to model the proposed 1,4-Michael addition and subsequent cyclization steps researchgate.net. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, offering insights into the reaction's feasibility and kinetics.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding with Solvent Molecules or Ligands)

The non-covalent interactions of this compound with its environment, such as solvent molecules or biological targets, are critical to its properties. Computational studies, often combined with experimental techniques like microwave spectroscopy, can accurately characterize these interactions.

Studies on the closely related 2-(trifluoromethyl)pyridine complexed with a single water molecule have shown that the complex is stabilized by two distinct hydrogen bonds: a primary O-H···N hydrogen bond and a weaker C-H···O interaction, forming a five-membered ring structure nih.gov. The water molecule lies nearly coplanar with the aromatic ring nih.gov. Quantum chemical calculations have quantified the interaction energies for these bonds. The strong O-H···N bond has a calculated interaction energy of approximately 22 kJ mol⁻¹, while the weaker C-H···O bond has an energy of about 5 kJ mol⁻¹ nih.gov. These findings highlight the dual role of the pyridine derivative in acting as a hydrogen bond acceptor (via the nitrogen) and donor (via a ring C-H group). Similar interactions would be expected for this compound.

Table 3: Intermolecular Interaction Data for the 2-(Trifluoromethyl)pyridine–Water Complex
Interaction TypeBonding Distance (Å)Interaction Energy (kJ mol⁻¹)
N···H-O2.027~22
O···H-C2.728~5

Data from a combined spectroscopic and computational study nih.gov.

Prediction of Spectroscopic Parameters (e.g., Gauge-Independent Atomic Orbital (GIAO) for NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting spectroscopic parameters, most notably NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors and, subsequently, chemical shifts jocpr.comjocpr.com. These calculations are typically performed using DFT (e.g., B3LYP functional) with appropriate basis sets researchgate.netresearchgate.net.

For various substituted pyridines, the GIAO method has been shown to accurately predict ¹H and ¹³C NMR chemical shifts, which show a strong correlation with experimental values recorded in solution jocpr.comresearchgate.net. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is also of significant interest. Recent studies have evaluated various DFT methods for this purpose, recommending the ωB97XD functional with the aug-cc-pvdz basis set for a good balance of accuracy and computational cost in predicting ¹⁹F chemical shifts for molecules with fluorine-carbon bonds researchgate.net. This computational approach can be directly applied to this compound to aid in the assignment of its NMR spectra and to understand how its electronic structure influences the chemical shifts of its various nuclei.

Derivatization and Advanced Functionalization Strategies of 2 Fluoromethyl Pyridine

Introduction of Diverse Substituents onto the Pyridine (B92270) Ring for Structure-Activity Relationship Studies

The strategic introduction of various substituents onto the pyridine ring of 2-(fluoromethyl)pyridine is a cornerstone of medicinal chemistry and materials science, primarily aimed at conducting structure-activity relationship (SAR) studies. These studies systematically explore how changes in the molecular structure affect its biological activity or physical properties. By modifying the electronic and steric properties of the pyridine core, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

A variety of synthetic methodologies are employed to achieve this derivatization. Late-stage functionalization, which modifies complex molecules in the final steps of a synthesis, is particularly valuable. One such approach involves a two-step sequence of C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). For instance, multisubstituted pyridines can be selectively fluorinated at the position alpha to the ring nitrogen using reagents like AgF₂, and the resulting 2-fluoropyridine (B1216828) can then react with a diverse array of nucleophiles (e.g., alcohols, amines, thiols) to install new functional groups.

Direct C-H functionalization offers another powerful route. For example, methods have been developed for the 3-position-selective trifluoromethylation of pyridine derivatives. This involves activating the pyridine ring through hydrosilylation, followed by a reaction with a nucleophilic CF₃ source like Togni's reagent. Similarly, regioselective C-H difluoromethylation at the meta- or para-positions of the pyridine ring can be achieved by using dearomatized oxazino pyridine intermediates, which can then react with radical difluoromethyl sources. The regioselectivity can be switched between the meta and para positions by using either basic or acidic conditions, respectively.

These derivatization strategies enable the creation of libraries of compounds, which are then evaluated to build comprehensive SAR models. For example, in the development of ligands for the cannabinoid type 2 (CB2) receptor, 38 fluorinated pyridine-based derivatives were synthesized and tested to identify a candidate with optimal properties for positron emission tomography (PET) imaging. The study found that specific substitutions significantly influenced binding affinity and selectivity. The presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) has been shown to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines, whereas bulky groups or additional halogens sometimes lead to lower activity.

Substitution StrategyReagents/ConditionsPosition(s) FunctionalizedExample SubstituentsReference
C-H Fluorination / SNAr1. AgF₂2. Nucleophile (ROH, RNH₂, RSH)C2 (α to Nitrogen)Alkoxy, Amino, Thioether
Nucleophilic C-H Trifluoromethylation1. Hydrosilylation2. Togni Reagent IC3Trifluoromethyl (-CF₃)
Radical C-H DifluoromethylationOxazino pyridine intermediate, radical CF₂H sourceC3 (meta) or C4 (para)Difluoromethyl (-CHF₂)
N-Quaternary Salt ActivationN-methylation, Ag₂CO₃, CF₃COOHC2, C4Trifluoromethyl (-CF₃)

Strategies for Further Modification of the Fluoromethyl Group

While the introduction of the fluoromethyl group is a key synthetic step, its subsequent modification or the installation of related fluoroalkyl groups provides another avenue for molecular optimization. Direct modification of the -CH₂F group itself is challenging; therefore, strategies often focus on synthesizing analogues with related groups like difluoromethyl (-CHF₂), trifluoromethyl (-CF₃), or other thiofluoroalkyl moieties at the 2-position.

One innovative approach involves the electrophilic fluorination of 1,2-dihydropyridine precursors with reagents like Selectfluor®. This method can lead to the formation of 2-(fluoromethyl)pyridines. The reaction of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with Selectfluor® can proceed through two competitive pathways: one leading to the elimination of hydrogen fluoride (B91410) to form a 2-methylpyridine (B31789), and another involving further fluorination and rearrangement to yield the desired this compound. This highlights a synthetic route where the fluoromethyl group is constructed from a methyl group in a late-stage fluorination step.

Another strategy involves building fluoroalkyl groups at the 2-position starting from a different functional handle. For example, 2-mercaptopyridine (B119420) can serve as a versatile starting material. Reaction with bromofluoromethane (B51070) yields 2-((fluoromethyl)thio)pyridine. To access the difluoromethyl analogue, 2-mercaptopyridine can be reacted with in-situ generated difluorocarbene to produce 2-((difluoromethyl)thio)pyridine. The corresponding trifluoromethyl derivative, 2-((trifluoromethyl)thio)pyridine, can be prepared by reacting 2-mercaptopyridine with potassium trifluoromethylsulfinate under oxidative conditions. These methods allow for the systematic variation of the fluorine content in the thioalkyl side chain, enabling detailed studies on how lipophilicity and basicity are affected.

The conversion of a trichloromethyl group to a trifluoromethyl group via halogen exchange (HALEX) is a common industrial method for producing trifluoromethylpyridines. This process can be applied to precursors like 2-chloro-6-(trichloromethyl)pyridine, which is fluorinated at high temperatures to yield 2-fluoro-6-(trifluoromethyl)pyridine (B1301170). While this method builds the -CF₃ group rather than modifying a -CH₂F group, it represents a key strategy for accessing analogues with higher fluorine content.

Target GroupPrecursorKey Reagents/MethodDescriptionReference
2-CH₂F2-Methyl-dihydropyridineSelectfluor®Electrophilic fluorination of a methyl group on a dihydropyridine (B1217469) intermediate.
2-S-CH₂F2-MercaptopyridineBromofluoromethaneNucleophilic substitution with a fluorinated electrophile.
2-S-CHF₂2-MercaptopyridineDifluorocarbeneTrapping of in situ generated carbene.
2-S-CF₃2-MercaptopyridineKSO₂CF₃, t-BuOOHOxidative trifluoromethylation.
2-CF₃2-CCl₃HF (HALEX reaction)High-temperature halogen exchange fluorination.

Synthesis of Fused or Polycyclic Heterocyclic Systems Incorporating the this compound Motif

Incorporating the this compound scaffold into fused or polycyclic heterocyclic systems generates rigid molecular architectures with unique three-dimensional shapes, which can lead to enhanced binding affinity with biological targets and novel material properties. Several synthetic strategies are employed to construct these complex structures.

One prominent method is transition metal-catalyzed cycloaddition. A regioselective cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with various nitriles provides a practical route to α-trifluoromethylated pyridines. This methodology can be extended to dinitrile substrates, affording fluoroalkylated bipyridine derivatives, which are a class of polycyclic systems.

Cyclocondensation reactions are also widely used to build fused rings onto a pre-existing pyridine core. For instance, thieno[2,3-b]pyridine (B153569) derivatives bearing a trifluoromethyl group can be synthesized from 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione. This precursor can be reacted with ethyl chloroacetate (B1199739) to form an intermediate that, upon treatment with hydrazine, cyclizes to form the 3-amino-thieno[2,3-b]pyridine system. Further reactions of the amino and hydrazide groups can lead to more complex fused systems, such as pyridothienopyrimidine derivatives.

Another approach involves multicomponent reactions to build the fused ring system in a single step. A one-pot synthesis of 2-trifluoromethylated N-aryl-substituted 5,6,7,8-tetrahydroquinoliniums has been reported. This reaction proceeds by reacting a perfluoro-alkylated gem-iodoacetoxy derivative, an aromatic amine, and a cyclic ketone (cyclohexanone). The key step is the formation and subsequent cyclization of a diazapentadiene intermediate, directly yielding the fused quinolinium structure. Similarly, ketoxime acetates can undergo cyclization with 1,1,1-trifluoro-4-methoxy-3-buten-2-one to form bis(trifluoromethyl)pyridine derivatives, demonstrating a pathway to construct the pyridine ring itself as part of a larger system.

Fused/Polycyclic SystemSynthetic StrategyKey PrecursorsDescriptionReference
Thieno[2,3-b]pyridinesCyclocondensation4-Trifluoromethylpyridine-2(1H)-thione, Ethyl chloroacetateBuilding a thiophene (B33073) ring onto the pyridine core via intramolecular cyclization.
PyridothienopyrimidinesCyclocondensation3-Amino-thieno[2,3-b]pyridine-2-carbohydrazideFurther annulation of a pyrimidine (B1678525) ring onto the thienopyridine scaffold.
TetrahydroquinoliniumsMulticomponent ReactionPerfluoro-alkylated iodoacetoxy derivative, Aniline, CyclohexanoneOne-pot synthesis forming a fused six-membered carbocyclic ring.
α-Fluoroalkylated Bipyridines[2+2+2] CycloadditionFluoroalkylated diyne, DinitrileCobalt-catalyzed cycloaddition to form a second pyridine ring.
1H-Pyrrolo[3,2-b]pyridinesCyclization3-Aminopyrrole, Trifluoromethyl-β-diketoneReaction of amines with diketones to selectively produce regioisomeric fused systems.

Stereoselective Derivatization Approaches (e.g., Diastereomer Formation for Chiral Resolution)

The introduction of chirality into molecules containing the this compound motif is critical for developing selective drugs, as stereoisomers often exhibit different pharmacological and toxicological profiles. Stereoselective derivatization can be achieved through several approaches, including enzymatic resolutions and asymmetric catalysis.

Enzymatic methods offer a highly efficient strategy for resolving racemic mixtures. The lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols using vinyl acetate (B1210297) is a well-established method. Enzymes like Candida antarctica lipase (B570770) (CAL) can selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other (S)-alcohol unreacted. This allows for the separation of the (R)-acetate and (S)-alcohol, both with excellent enantiomeric purity. A chemoenzymatic approach has also been developed for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. This two-step process involves the synthesis of a prochiral α-halogenated ketone followed by an enantioselective reduction using an alcohol dehydrogenase (ADH), for example, from Lactobacillus kefir, to produce the chiral alcohol with high enantiomeric excess.

Asymmetric catalysis using chiral metal complexes is another powerful tool. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to β-substituted alkenyl pyridines provides access to a wide range of alkylated chiral pyridines. This method utilizes a chiral diphosphine ligand in combination with a Lewis acid to enhance the reactivity of the substrate, achieving high enantioselectivity and tolerance for various functional groups. Furthermore, the catalytic stereoselective dearomatization of pyridines can produce chiral 1,2- and 1,4-dihydropyridines, which are versatile synthetic intermediates. These reactions can be controlled to produce specific diastereomers by tuning reaction conditions such as temperature. The resulting chiral dihydropyridines can be further transformed into valuable enantioenriched piperidines.

These methods provide robust pathways to chiral building blocks that incorporate the this compound structure, enabling the synthesis of single-enantiomer drugs and ligands.

ApproachReaction TypeCatalyst/EnzymeSubstrate TypeOutcomeReference
Enzymatic ResolutionEnantioselective AcetylationCandida antarctica Lipase (CAL)Racemic 1-(2-pyridyl)ethanolsSeparation of (R)-acetate and (S)-alcohol with high ee.
Chemoenzymatic SynthesisAsymmetric ReductionAlcohol Dehydrogenase (from L. kefir)Prochiral α-fluoroacyl pyridinesChiral α-fluorinated secondary alcohols with high ee.
Asymmetric CatalysisConjugate AlkylationCu-chiral diphosphine / Lewis Acidβ-Alkenyl pyridinesChiral alkylated pyridines with high ee.
Asymmetric CatalysisDearomatizationChiral Brønsted Acid or Metal ComplexPyridinesChiral dihydropyridines and piperidines.

Research Applications of 2 Fluoromethyl Pyridine in Advanced Organic Synthesis

As a Versatile Building Block for the Construction of Complex Organic Molecules

2-(Fluoromethyl)pyridine serves as a valuable synthon for introducing the fluoromethylpyridyl moiety into more complex molecular architectures. Its utility stems from the reactivity of both the pyridine (B92270) ring and the fluoromethyl group. The pyridine nucleus, particularly when substituted with fluorine, is activated towards certain transformations, while the fluoromethyl group offers a site for specific chemical modifications.

A notable application of this building block is in the synthesis of substituted nicotinates. Researchers have developed a convenient approach for the preparation of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates. This method involves the electrophilic fluorination of 1,2-dihydropyridines or 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines using Selectfluor®, which leads to the formation of the desired this compound derivatives nih.gov. This transformation highlights a pathway to highly functionalized pyridine systems that are important intermediates in the synthesis of bioactive compounds.

The synthesis of 2-(fluoromethyl)pyridines can be achieved through various routes, including the reaction of 2-pyridinylmethanol derivatives with (diethylamino)sulfur trifluoride or the fluorination of corresponding methylpyridines with reagents like N-fluorobis(trifluoromethanesulfonyl)imide nih.gov. The reactivity of related 2-halopyridines, especially 2-fluoropyridines, in nucleophilic aromatic substitution (SNAr) reactions is well-documented. The high electronegativity of the fluorine atom makes the C2 position of the pyridine ring highly susceptible to nucleophilic attack, facilitating the introduction of a wide range of substituents acs.orgnih.gov. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, allowing for milder reaction conditions suitable for complex, functional-group-rich molecules acs.orgnih.gov. While these studies focus on the 2-fluoro substituent, the underlying principle of activating the pyridine ring is relevant to the broader class of fluorinated pyridines, including this compound, for constructing complex molecules.

Table 1: Synthesis of Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates

Starting Material Aryl Group Product Yield (%)
Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydronicotinate Phenyl Methyl 2-(fluoromethyl)-5-nitro-6-phenylnicotinate 45
Methyl 6-(4-fluorophenyl)-2-methyl-5-nitro-1,2-dihydronicotinate 4-Fluorophenyl Methyl 6-(4-fluorophenyl)-2-(fluoromethyl)-5-nitronicotinate 42
Methyl 6-(4-chlorophenyl)-2-methyl-5-nitro-1,2-dihydronicotinate 4-Chlorophenyl Methyl 6-(4-chlorophenyl)-2-(fluoromethyl)-5-nitronicotinate 40
Methyl 6-(4-bromophenyl)-2-methyl-5-nitro-1,2-dihydronicotinate 4-Bromophenyl Methyl 6-(4-bromophenyl)-2-(fluoromethyl)-5-nitronicotinate 38

Data sourced from studies on the fluorination of 1,2-dihydropyridines with Selectfluor® nih.gov.

In Ligand Design for Catalysis and Asymmetric Synthesis

Chiral pyridine-derived ligands are of paramount importance in the field of asymmetric catalysis, where they are used to control the stereochemical outcome of metal-catalyzed reactions nih.gov. The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents on the ring. While extensive research has been conducted on pyridine-oxazoline (PyOx) type ligands featuring trifluoromethyl groups acs.orgnih.gov, specific examples utilizing the this compound scaffold in ligand design are not widely reported in the literature.

In asymmetric catalysis, the precise spatial arrangement of the ligand around the metal center is crucial for achieving high enantioselectivity. The development of chiral pyridine units (CPUs) that can be incorporated into various ligand frameworks has been a significant area of research nih.gov. The design of such ligands often involves creating a well-defined three-dimensional pocket around the catalytic site. While direct studies on this compound-based chiral ligands are scarce, the synthesis of related trifluoromethyl-decorated phosphinoylmethyl pyridine N-oxide ligands for coordination with lanthanide ions has been reported, demonstrating the feasibility of incorporating fluorinated alkyl-pyridines into complex ligand architectures ornl.gov. The development of such ligands based on the this compound core could offer new opportunities for tuning the stereoselectivity of asymmetric transformations.

Development of Novel Heterocyclic Scaffolds and Ring Systems

The unique reactivity of this compound and its precursors makes it a valuable starting material for the synthesis of novel heterocyclic scaffolds and fused ring systems. The construction of new molecular frameworks is a central theme in organic synthesis, enabling the exploration of new chemical space for drug discovery and materials science.

A key pathway towards novel scaffolds involves the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor® nih.gov. This reaction yields fluorinated 3,6-dihydropyridines, which are themselves interesting heterocyclic systems. These intermediates can then be readily converted into the corresponding this compound derivatives through the elimination of hydrogen fluoride (B91410) under mild conditions nih.gov. This two-step process provides access to functionalized pyridines that can serve as platforms for further synthetic elaboration.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Chloropyridine
2-Fluoropyridine
3-Fluoro-2-methyl-5-nitro-3,6-dihydropyridine
(Diethylamino)sulfur trifluoride
Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates
Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydronicotinate
Methyl 6-(4-bromophenyl)-2-(fluoromethyl)-5-nitronicotinate
Methyl 6-(4-bromophenyl)-2-methyl-5-nitro-1,2-dihydronicotinate
Methyl 6-(4-chlorophenyl)-2-(fluoromethyl)-5-nitronicotinate
Methyl 6-(4-chlorophenyl)-2-methyl-5-nitro-1,2-dihydronicotinate
Methyl 6-(4-fluorophenyl)-2-(fluoromethyl)-5-nitronicotinate
Methyl 6-(4-fluorophenyl)-2-methyl-5-nitro-1,2-dihydronicotinate
N-fluorobis(trifluoromethanesulfonyl)imide
Selectfluor®

Conclusion and Future Research Directions for 2 Fluoromethyl Pyridine

Current Gaps and Challenges in 2-(Fluoromethyl)pyridine Synthesis and Reactivity

Despite its potential, the synthesis and manipulation of this compound are not without their hurdles. A primary challenge lies in the selective and efficient introduction of the monofluoromethyl group onto the pyridine (B92270) ring. Direct C-H fluorination of picoline derivatives often requires harsh conditions and can suffer from a lack of regioselectivity, leading to mixtures of products that are difficult to separate.

One documented synthetic approach involves the electrophilic fluorination of 1,2-dihydropyridine precursors using reagents like Selectfluor®. nih.govnih.gov While this method provides a route to this compound derivatives, it is hampered by a significant side reaction: the elimination of hydrogen fluoride (B91410) (HF) from the fluorinated intermediate. nih.govnih.gov This elimination process leads to the formation of the corresponding aromatized pyridine, reducing the yield of the desired saturated heterocyclic product. Overcoming this challenge requires careful optimization of reaction conditions to suppress the elimination pathway.

Furthermore, there is a general scarcity of methods for the direct introduction of a fluoromethyl group compared to the more extensively studied trifluoromethylation. nih.govresearchoutreach.org The reactivity of the C-F bond in the 2-(fluoromethyl) group also presents challenges. While this bond is generally stable, its reactivity can be influenced by the adjacent nitrogen atom, leading to unexpected reaction pathways that are not yet fully understood. A comprehensive understanding of the factors governing the stability and reactivity of this moiety is a critical gap in the current literature.

Emerging Avenues for Synthetic Method Development and Optimization

Addressing the current synthetic challenges requires the development of novel and more efficient methodologies. An emerging area of interest is the development of late-stage fluorination techniques that would allow for the introduction of the fluoromethyl group into complex, pre-functionalized pyridine-containing molecules. thieme-connect.de This approach would be particularly valuable in medicinal chemistry and drug discovery.

Optimization of existing methods, such as the electrophilic fluorination of dihydropyridines, is a key avenue for future research. nih.govnih.gov This could involve the exploration of new fluorinating agents, catalyst systems, or reaction media to minimize side reactions like HF elimination and improve yields. For instance, the use of solid-supported reagents or flow chemistry could offer better control over reaction parameters and enhance the safety and efficiency of these transformations.

Another promising direction is the development of methods that utilize readily available starting materials. For example, a two-step "fluorination−N-arylation" sequence has been described for the preparation of (fluoromethyl)pyridyl-substituted amines, which involves the fluoride ion displacement of a mesylate followed by arylation. acs.org Adapting such multi-step, one-pot procedures for the synthesis of a broader range of this compound derivatives could significantly improve the accessibility of this compound class. Research into transition metal-catalyzed cross-coupling reactions that form the C-CH2F bond directly would also represent a significant advancement.

Prospects for Advanced Mechanistic Investigations and Theoretical Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods. Advanced mechanistic investigations, employing techniques such as in-situ spectroscopic monitoring and kinetic studies, can provide valuable insights into the intermediates and transition states involved in key transformations.

Computational and theoretical studies, such as those using Density Functional Theory (DFT), are poised to play a pivotal role. jocpr.comresearchgate.net Such studies can elucidate the electronic structure of this compound and its derivatives, helping to explain observed reactivity patterns. For instance, theoretical calculations can model the reaction pathways of electrophilic fluorination, identify the factors that favor HF elimination, and predict the outcomes of different reaction conditions. nih.govnih.gov

Furthermore, computational analysis can be used to predict various molecular properties, such as bond dissociation energies, electrostatic potentials, and frontier molecular orbital energies. documentsdelivered.com This information is invaluable for understanding the compound's stability, its potential for intermolecular interactions, and its suitability for specific applications. Theoretical studies can also guide the design of new catalysts and reagents that are tailored for the selective synthesis of this compound.

Expanding the Scope of Applications in Chemical Research and Material Science

While the applications of trifluoromethylated pyridines in agrochemicals and pharmaceuticals are well-documented, the potential uses of this compound are less explored but hold significant promise. nih.govresearchoutreach.orgclevenard.com The unique electronic properties conferred by the monofluoromethyl group can be leveraged in the design of novel bioactive molecules, where it can serve as a bioisostere for other functional groups and influence properties such as metabolic stability and binding affinity.

In the realm of material science, fluorinated polymers and functional materials often exhibit desirable properties such as thermal stability, chemical resistance, and unique optical and electronic characteristics. mdpi.com this compound could serve as a valuable monomer or building block for the synthesis of novel fluorinated polymers and materials. Its incorporation into polymer backbones or as a side-chain functionality could lead to materials with tailored properties for applications in areas such as electronics, coatings, and advanced membranes.

The pyridine nitrogen atom in this compound also makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis. nih.govacs.org The presence of the fluoromethyl group can modulate the electronic properties of the metal center in resulting complexes, potentially leading to catalysts with enhanced activity, selectivity, or stability. Exploring the coordination chemistry of this compound with a variety of transition metals could open up new avenues in catalyst design and the development of novel functional materials with interesting magnetic or photophysical properties.

Q & A

Q. What are the common synthetic routes for 2-(fluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis often involves halogen exchange reactions, such as substituting bromine or chlorine in pyridine derivatives with fluorine. For example, nucleophilic fluorination using reagents like tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at controlled temperatures (20–60°C) can yield this compound. Reaction conditions must avoid hydrolysis by maintaining anhydrous environments and inert atmospheres (e.g., nitrogen). Optimization of stoichiometry (e.g., fluoride ion excess) and reaction time improves purity, as side reactions (e.g., dehalogenation) are minimized .
  • Key Considerations:
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.
  • Purify via column chromatography using silica gel and non-polar solvents.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 19F^{19}\text{F} NMR is critical for confirming fluoromethyl group presence, showing a characteristic triplet near -200 ppm due to coupling with adjacent protons. 1H^{1}\text{H} NMR reveals splitting patterns for methylene protons adjacent to fluorine (e.g., JHF4750 HzJ_{H-F} \approx 47-50\ \text{Hz}) .
  • IR Spectroscopy: C-F stretching vibrations appear at 1000–1100 cm1^{-1}, while pyridine ring vibrations occur at 1600–1580 cm1^{-1} .
  • Mass Spectrometry: ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 126) and fragmentation patterns (e.g., loss of F or CH2_2F groups) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives across different experimental models?

  • Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems) or compound purity. To resolve:
  • Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Validate Purity: Confirm via HPLC (>98% purity) and elemental analysis. Impurities like residual halogens (Cl/Br) from synthesis can skew results .
  • Cross-Validate Mechanisms: Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. What strategies optimize the regioselectivity of fluoromethyl group reactions in pyridine-based systems under varying catalytic conditions?

  • Methodological Answer: Regioselectivity in electrophilic substitution or cross-coupling reactions is influenced by:
  • Catalyst Design: Palladium catalysts (e.g., Pd(PPh3_3)4_4) with bulky ligands favor substitution at the 2-position over 3- or 4-positions due to steric effects .
  • Directing Groups: Install temporary groups (e.g., boronate esters) to guide fluoromethylation to specific sites, followed by deprotection .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluoride ion mobility, improving selectivity for nucleophilic fluorination .

Q. How does the fluoromethyl group influence the electronic and steric properties of pyridine in coordination chemistry?

  • Methodological Answer:
  • Electronic Effects: The electronegative fluorine atom withdraws electron density via inductive effects, reducing pyridine’s basicity (pKa shifts from ~5.2 to ~4.8) and altering metal-ligand binding kinetics .
  • Steric Effects: The CH2_2F group introduces moderate steric bulk, which can hinder axial coordination in octahedral metal complexes. Computational modeling (DFT) predicts ligand geometry and binding energies .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer: Discrepancies between computational and experimental results often stem from:
  • Solvent/Implicit Environment Neglect: Models may ignore solvent polarity or counterion effects. Use COSMO-RS or explicit solvent simulations for accuracy .
  • Transition State Complexity: Fluorine’s strong electronegativity creates unique transition states not captured by standard DFT functionals. Employ meta-hybrid functionals (e.g., M06-2X) for better agreement .

Structure-Activity Relationship (SAR) Studies

Q. What structural modifications to this compound enhance its bioactivity while maintaining metabolic stability?

  • Methodological Answer:
  • Fluorine Positioning: Replace hydrogen with fluorine at the pyridine 4-position to block cytochrome P450-mediated oxidation without steric hindrance .
  • Prodrug Design: Convert the fluoromethyl group to a trifluoromethyl sulfone (-SO2_2CF3_3) for improved membrane permeability and slow hydrolysis to the active form .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.